6-bromo-2H-naphtho[1,8-bc]thiophen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrOS/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKRCALJDCYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategic Synthesis of the 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one Core
The foundational strategy for constructing the core of the target molecule hinges on the preparation of a key precursor, 8-(carboxymethylthio)naphthalene-1-carboxylic acid. This intermediate contains the necessary functionalities arranged on the naphthalene (B1677914) scaffold to facilitate the subsequent cyclization to form the thiophenone ring.
The synthesis of the crucial precursor, 8-(carboxymethylthio)naphthalene-1-carboxylic acid, commences with naphthalene-1-thiol. A plausible synthetic route involves a series of reactions to introduce the required carboxylic acid groups at the C1 and C8 positions of the naphthalene ring.
A potential pathway begins with the protection of the thiol group of naphthalene-1-thiol to prevent unwanted side reactions. This is followed by carboxylation at the 1-position, which can be achieved through methods such as Grignard reaction with carbon dioxide or by Friedel-Crafts acylation followed by oxidation. Subsequently, a second carboxyl group, or a precursor to it, is introduced at the 8-position. This can be a challenging step due to the peri-interaction between the substituents at these positions. One approach involves the ortho-lithiation of a protected naphthalene derivative followed by reaction with a suitable electrophile.
Once both carboxylic functionalities are in place, the thiol group is deprotected. The free thiol is then reacted with a two-carbon synthon, such as bromoacetic acid, via a nucleophilic substitution reaction to yield 8-(carboxymethylthio)naphthalene-1-carboxylic acid.
Table 1: Proposed Reaction Sequence for Precursor Synthesis
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Thiol Protection | e.g., Benzyl bromide, base | To prevent oxidation and unwanted reactions of the thiol group. |
| 2 | Carboxylation at C1 | e.g., n-BuLi, CO2; or acyl chloride/AlCl3 then KMnO4 | Introduction of the first carboxylic acid group. |
| 3 | Functionalization at C8 | Directed ortho-metalation, carboxylation | Introduction of the second carboxylic acid group. |
| 4 | Thiol Deprotection | e.g., Na/NH3 (liquid) | To reveal the free thiol for the next step. |
With the precursor, 8-(carboxymethylthio)naphthalene-1-carboxylic acid, in hand, the next critical phase is the construction of the fused thiophenone ring. This is typically achieved through an intramolecular cyclization reaction.
The cyclization is an intramolecular acylation where the carboxylic acid at the 1-position reacts with the methylene (B1212753) group of the carboxymethylthio moiety at the 8-position. This reaction is often promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species like an acid chloride. The proximity of the reacting groups in the peri-positions of the naphthalene ring facilitates this ring-closing reaction, leading to the formation of the 2H-naphtho[1,8-bc]thiophen-2-one core.
In the context of this specific synthesis, hydrolysis and dimethylation are not primary steps in the elaboration of the thiophenone core from the dicarboxylic acid precursor. However, these strategies could be relevant in alternative synthetic routes or in the preparation of starting materials. For instance, hydrolysis of a nitrile or ester group could be a method to unmask one of the carboxylic acid functionalities in the precursor. Dimethylation is not a typical step in this core formation.
While not a step in the synthesis of the thiophenone core itself, the sulfur atom in the 2H-naphtho[1,8-bc]thiophen-2-one ring system can be oxidized to a sulfone. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (mCPBA) being a common and effective reagent. The oxidation significantly alters the electronic properties of the heterocyclic ring, making the sulfone derivative a distinct chemical entity with potentially different reactivity and properties. The reaction is generally carried out in a suitable organic solvent at controlled temperatures.
Table 2: Conditions for Oxidation to Sulfone
| Substrate | Reagent | Solvent | Temperature | Product |
|---|
The final step in the synthesis of the target compound is the regioselective bromination of the 2H-naphtho[1,8-bc]thiophen-2-one core. The introduction of a bromine atom at the C-6 position is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the fused ring system.
N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic and heteroaromatic compounds under mild conditions. organic-chemistry.orgresearchgate.nettcichemicals.comreddit.comnih.gov The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The position of bromination is influenced by the electronic distribution in the naphthothiophene ring system. The C-6 position is often susceptible to electrophilic attack due to the directing influence of the fused aromatic rings and the sulfur atom. To ensure high regioselectivity, careful control of reaction conditions such as temperature and reaction time is crucial to minimize the formation of di- or poly-brominated byproducts.
Table 3: Typical Conditions for Regioselective Bromination
| Substrate | Brominating Agent | Solvent | Conditions | Product |
|---|
Key Transformation Steps for Thiophenone Core Elaboration
Post-Synthetic Modifications and Derivatization Approaches from this compound
The presence of the bromine atom at the C-6 position of this compound provides a versatile handle for a range of post-synthetic modifications and derivatizations. This allows for the synthesis of a library of related compounds with diverse functionalities. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
One of the most widely used methods for forming new carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govresearchgate.netnih.govresearchgate.net This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. A wide variety of aryl, heteroaryl, and vinyl boronic acids are commercially available or readily prepared, allowing for the introduction of a vast array of substituents at the C-6 position.
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful methodology. dntb.gov.uanih.govpurdue.eduresearchgate.netsemanticscholar.org This palladium-catalyzed reaction enables the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. This provides access to a diverse set of 6-amino-substituted naphthothiophene derivatives.
Table 4: Potential Derivatization Reactions
| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | Aryl/heteroaryl boronic acid | 6-Aryl/heteroaryl-2H-naphtho[1,8-bc]thiophen-2-one |
Amination Reactions on Brominated Intermediates
The presence of a bromine atom on the aromatic core of this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, particularly for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, allowing for the coupling of aryl halides with a wide range of amines. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by palladium complexes and has been successfully applied to a variety of brominated aromatic and heteroaromatic compounds. rsc.orgua.edu
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. wikipedia.org This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst. wikipedia.org The choice of ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates.
While direct amination of this compound has not been extensively reported, the reactivity of other brominated aromatic ketones in Buchwald-Hartwig reactions suggests that this transformation is feasible. rsc.org The general conditions for such a reaction would likely involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and an appropriate solvent.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | wikipedia.orgorganic-chemistry.org |
| Ligand | BINAP, XPhos, SPhos | wikipedia.org |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | rsc.org |
| Solvent | Toluene, Dioxane, THF | wikipedia.org |
| Temperature | 80-120 °C | rsc.org |
Condensation Reactions for C-Nucleophile Center Formation
The ketone functionality at the 2-position of the 2H-naphtho[1,8-bc]thiophen-2-one core provides a reactive site for the formation of new carbon-carbon bonds through condensation reactions with C-nucleophiles. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the olefination of aldehydes and ketones, offering excellent stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.org
The mechanism of the HWE reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the ketone, forming an intermediate oxaphosphetane. nrochemistry.com This intermediate then collapses to yield the alkene product and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.org The related Wittig reaction, which employs a phosphonium (B103445) ylide, is another important olefination method, though it can sometimes be more challenging to achieve high E/Z selectivity. wikipedia.orgmasterorganicchemistry.com
The application of the Horner-Wadsworth-Emmons reaction to this compound would allow for the introduction of a variety of substituents at the 2-position, enabling the synthesis of a diverse library of derivatives with modified electronic and steric properties. The reaction conditions can be optimized by varying the phosphonate reagent, base, and solvent to achieve the desired outcome. researchgate.netnih.gov
Table 2: General Conditions for the Horner-Wadsworth-Emmons Reaction
| Parameter | Condition | Reference |
|---|---|---|
| Phosphonate Reagent | Triethyl phosphonoacetate, (Cyanomethyl)phosphonic acid diethyl ester | wikipedia.orgnrochemistry.com |
| Base | NaH, NaOMe, K₂CO₃, DBU | wikipedia.org |
| Solvent | THF, DMF, Acetonitrile | nrochemistry.com |
| Temperature | 0 °C to reflux | nrochemistry.com |
Strategic Fluorination of the Aromatic Core for Optimized Probes
The introduction of fluorine atoms into aromatic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Therefore, the strategic fluorination of the this compound core is a key strategy for the development of optimized chemical probes.
One common method for the introduction of fluorine is through nucleophilic aromatic substitution (SNAr) reactions. wyzant.comstackexchange.com In this type of reaction, a nucleophilic fluoride (B91410) source, such as potassium fluoride, displaces a leaving group on the aromatic ring. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups ortho and para to the leaving group significantly accelerating the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comyoutube.com While the bromine atom in this compound could potentially be displaced, the presence of the electron-donating sulfur atom might render this position less reactive towards nucleophilic attack.
An alternative approach to fluorinated derivatives involves the synthesis of the naphtho[1,8-bc]thiophene core from already fluorinated precursors. nii.ac.jpdntb.gov.ua This strategy allows for more precise control over the position of the fluorine substituents. For example, a fluorinated naphthalene derivative could be elaborated through a series of steps to construct the thiophenone ring system.
Table 3: Common Methods for the Synthesis of Fluorinated Aromatic Compounds
| Method | Reagents and Conditions | Reference |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF, TBAF; polar aprotic solvent (e.g., DMSO, DMF); high temperature | wyzant.comstackexchange.com |
| Balz-Schiemann Reaction | Diazotization of an aniline (B41778) precursor followed by thermal decomposition of the diazonium tetrafluoroborate (B81430) salt | N/A |
| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | N/A |
Reactivity Profiles and Mechanistic Investigations of Derived Compounds
Electrophilic and Nucleophilic Reactivity of the Modified Naphthothiophene Scaffold
The naphthothiophene scaffold, derived from 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one, exhibits a rich chemical reactivity that is pivotal to its function as a detection probe. The core structure is a phenaline-1,3-dione analogue, which exists in a tautomeric equilibrium between its enol and keto forms. nih.gov The nucleophilic character is centered at the C-2 position, which is crucial for its reaction with electrophilic species. nih.gov
Conversely, the electrophilic nature of the scaffold can be modulated. The sulfur atom in the thiophene (B33073) ring, especially when oxidized to a sulfone, significantly influences the electron distribution within the molecule. The reaction mechanism for the detection of sulfenic acid involves the nucleophilic C-2 atom of the probe attacking the electrophilic sulfur atom of the sulfenic acid. nih.gov This interaction shifts the tautomeric equilibrium towards the keto form, a process that is fundamental to the fluorogenic response of these probes. nih.gov
The synthetic pathway to these reactive probes begins with this compound, which is prepared from naphthalene-1-thiol. nih.gov Subsequent modifications include hydrolysis of the thiophenone core, dimethylation to introduce thioether and ester functionalities, and oxidation of the thioether to a sulfone using mCPBA. nih.gov The brominated sulfone intermediate then undergoes amination and condensation reactions to generate the reactive C-nucleophile center. nih.gov
Reaction Kinetics and Rate Constant Determination of Derived Probes
The efficacy of chemical probes derived from this compound is quantitatively assessed through kinetic studies. These investigations provide insights into the reaction speed and efficiency, which are critical parameters for real-time detection of biological analytes in living cells.
Under conditions where the concentration of the biological analyte is in large excess compared to the probe concentration, the reaction can be approximated to follow pseudo-first-order kinetics. This experimental setup simplifies the kinetic analysis, allowing for the determination of the pseudo-first-order rate constant (k'). By monitoring the change in a physical property, such as fluorescence intensity, over time, the rate of the reaction can be quantified. For fluorogenic probes derived from this scaffold, the fluorescence emission intensity increases over time upon reaction with the analyte, and this increase is linear with the probe concentration. nih.gov
To obtain a more comprehensive understanding of the reaction kinetics, the second-order rate constants are determined. This is achieved by measuring the pseudo-first-order rate constants at various concentrations of the probe. The plot of the observed pseudo-first-order rate constants against the probe concentration yields a linear relationship, the slope of which corresponds to the second-order rate constant (k₂). For two such derived fluorinated probes, designated as compounds 7 and 8, the second-order rate constants for their reaction with cysteine sulfenic acid were determined to be 91 ± 3 M⁻¹s⁻¹ and 105 ± 2 M⁻¹s⁻¹, respectively. nih.gov
| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 7 | 91 ± 3 |
| 8 | 105 ± 2 |
Specific Reactivity Towards Model Biological Analytes (e.g., Cysteine Sulfenic Acid)
A primary application of probes derived from this compound is the selective detection of cysteine sulfenic acid (CSA), a key intermediate in redox signaling. nih.gov The chemical nature of sulfenic acid, where the sulfur atom can act as both a nucleophile and an electrophile, is exploited for its detection. nih.gov The carbon-based nucleophilic probes developed from the naphthothiophene scaffold are designed to react specifically with the electrophilic sulfur atom of sulfenic acid. nih.gov
The reaction between the nucleophilic C-2 of the probe and the electrophilic sulfur of CSA is highly selective. This selectivity is crucial for distinguishing sulfenic acid from other reactive oxygen species and biological thiols. The reaction stabilizes the fluorogenic enol tautomer of the probe, leading to a detectable signal. nih.gov
Influence of Substituents on Reaction Rate and Selectivity
The reactivity and selectivity of the naphthothiophene scaffold can be fine-tuned by the introduction of various substituents. Electron-withdrawing groups are particularly important as they can enhance the reaction rate with nucleophiles. nih.gov In the context of the fluorogenic probes derived from this compound, fluorination plays a critical role. nih.gov
The addition of a fluorine atom to the naphthalene (B1677914) core is essential for the fluorogenic response of these probes. nih.gov This is demonstrated by comparing fluorinated compounds with their non-fluorinated counterparts, where the former exhibit a significant increase in fluorescence upon reaction. nih.gov The electron-withdrawing nature of fluorine also serves to stabilize the excited state of the molecule, further contributing to its fluorescence properties. nih.gov The strategic placement of such substituents is a key design principle for developing rapid and selective chemical probes. nih.gov Generally, for thiophene derivatives, the presence of electron-withdrawing groups on the aromatic ring enhances the rate of nucleophilic aromatic substitution. nih.gov
Advanced Spectroscopic Characterization and Optical Property Modulation
UV-Visible Absorption Spectroscopy: Extinction Coefficient Analysis and Bathochromic Shifts upon Derivatization
The UV-Visible absorption spectrum of the parent 2H-naphtho[1,8-bc]thiophen-2-one is characterized by absorption bands in the UV and visible regions, arising from π-π* electronic transitions within the conjugated aromatic system. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is typically high for such chromophores.
The introduction of a bromine atom at the 6-position is expected to induce a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This is due to the electron-donating character of the halogen, which can influence the energy levels of the molecular orbitals involved in the electronic transitions.
Further derivatization of the 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one scaffold can lead to more pronounced bathochromic shifts. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic core can extend the π-conjugation or alter the intramolecular charge transfer (ICT) character of the molecule, resulting in a shift of the absorption to longer wavelengths. A prospective study on non-toxic lawsone thiophenyl derivatives demonstrated bathochromic shifts in comparison to the parent lawsone molecule. researchgate.net
Table 1: Illustrative UV-Visible Absorption Data for 2H-naphtho[1,8-bc]thiophen-2-one Derivatives
| Compound | Substituent at C6 | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| 1 | H | 380 | 15,000 |
| 2 | Br | 385 | 16,500 |
| 3 | NH2 | 420 | 22,000 |
| 4 | NO2 | 410 | 18,000 |
Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the effect of substituents on the absorption properties of the 2H-naphtho[1,8-bc]thiophen-2-one core.
Fluorescence Spectroscopy: Emission Spectra and Quantum Yield Determinations
While many thiophene-based materials are known to be fluorescent, the emission properties of this compound are not extensively documented. rsc.org Generally, compounds with this type of extended aromatic system can exhibit fluorescence, with the emission wavelength and intensity being highly dependent on the molecular structure and the surrounding environment.
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of the fluorescence process. It can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. Thiophene-based fluorophores can exhibit a wide range of quantum yields, and strategic chemical modifications can be employed to enhance their emissive properties. For instance, a donor–π–acceptor (D–π–A)-type pull–push compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) π-conjugated linker, exhibited a high fluorescence quantum yield of 86% in solution. beilstein-journals.org
Table 2: Representative Fluorescence Data for 2H-naphtho[1,8-bc]thiophen-2-one Derivatives
| Compound | Substituent at C6 | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 1 | H | 380 | 450 | 0.15 |
| 2 | Br | 385 | 458 | 0.12 |
| 3 | NH2 | 420 | 510 | 0.45 |
| 4 | NO2 | 410 | 490 | 0.05 |
Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the potential fluorescence properties of derivatized 2H-naphtho[1,8-bc]thiophen-2-one.
Fluorogenic Response Mechanisms: Understanding "Turn-On" Fluorescence Phenomena
Derivatives of this compound can be designed to act as fluorogenic probes, exhibiting a "turn-on" fluorescence response in the presence of a specific analyte. This phenomenon is typically achieved by incorporating a recognition moiety that, upon binding to the target, triggers a change in the photophysical properties of the fluorophore.
One common mechanism for achieving "turn-on" fluorescence is the inhibition of a photoinduced electron transfer (PET) process. In the "off" state, the fluorescence of the naphtho[1,8-bc]thiophen-2-one core is quenched by an electron-rich or electron-deficient group. Upon interaction with the analyte, the PET process is disrupted, leading to a significant enhancement of the fluorescence intensity. For instance, a novel biothiol-selective fluorescent probe was designed based on a PET mechanism, which exhibited a large Stokes shift after reacting with biothiols. scispace.com
Another mechanism is chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to a chelating group attached to the fluorophore restricts molecular vibrations and rotations, leading to an increase in the fluorescence quantum yield. A novel thiophene-based sensor for Al³⁺ and Zn²⁺ operates on the CHEF mechanism, showing a remarkable fluorescence enhancement. nih.gov
These "turn-on" mechanisms are highly valuable for developing selective and sensitive probes for various applications, including the detection of biologically important species.
Real-Time Fluorescence Monitoring in Reaction Progression Studies
The "turn-on" fluorescence properties of derivatized this compound can be harnessed for real-time monitoring of chemical reactions. By designing a probe that specifically reacts with a product or a reactant in a chemical transformation, the progress of the reaction can be followed by measuring the change in fluorescence intensity over time.
For example, a derivative of the title compound could be functionalized with a reactive group that is cleaved or transformed during a specific chemical reaction. If this transformation leads to the activation of the fluorophore (e.g., by disrupting a PET quenching pathway), the reaction progress can be monitored by the increase in the fluorescence signal. This approach offers a non-invasive and continuous method for studying reaction kinetics and mechanisms. The practical utility of such probes in continuous real-time monitoring has been demonstrated in the analysis of environmentally polluted water samples. rsc.org
This strategy has been successfully employed with various thiophene-based fluorescent probes for monitoring enzymatic activity, photopolymerization, and other chemical processes. The high sensitivity of fluorescence detection allows for the monitoring of reactions even at very low concentrations.
Structure Activity Relationship Sar Studies for Optimized Chemical Tool Development
Impact of Carbonyl Group Replacement with Sulfonyl Moieties on Reactivity
The replacement of the carbonyl group at the 2-position of the 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one core with a sulfonyl moiety would be a significant structural alteration. This change would transform the lactam ring into a sultam. Such a modification would be expected to have a profound impact on the compound's electronic properties, geometry, and hydrogen bonding capabilities. A comparative study of the reactivity of the parent compound and its sulfonyl analogue would be required to understand the consequences of this substitution. At present, there is no available data from such a comparative study.
Effects of Amino Group Appendage on Electron Push-Pull Systems
The introduction of an amino group onto the aromatic core of this compound could create an electron push-pull system, which would likely influence the molecule's photophysical properties, such as its absorption and fluorescence spectra. The position of the amino group would be critical in determining the nature and extent of this effect. Research into the synthesis and characterization of amino-substituted derivatives of this compound has not been reported in the available literature.
Role of Fluorination at Specific Aromatic Core Positions (e.g., C-2, C-6) on Reactivity and Fluorescence
Fluorination is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine atoms at specific positions on the aromatic core of this compound could significantly alter its reactivity and fluorescence properties. For example, fluorination could influence the electron density of the aromatic system and affect its susceptibility to nucleophilic or electrophilic attack. However, no studies detailing the synthesis or properties of fluorinated derivatives of this specific compound are currently available.
Modulation of Reactivity and Fluorescence through Strategic Substituent Introduction
Beyond the specific examples of amino groups and fluorine atoms, the introduction of a variety of other substituents at strategic positions on the this compound scaffold would be essential for a comprehensive SAR study. The electronic and steric properties of these substituents would be expected to modulate the compound's reactivity and fluorescence. A systematic investigation with a diverse set of substituents would be necessary to build a predictive SAR model. This area of the chemical space for this compound remains unexplored in the scientific literature.
Influence of Cyclic Amine Substitution (e.g., Azetidine) on Compound Properties
The substitution of the bromine atom at the 6-position with a cyclic amine, such as azetidine, would introduce a basic nitrogen atom and alter the steric profile of that region of the molecule. This modification could influence the compound's solubility, cell permeability, and potential interactions with biological targets. To date, no research has been published on the synthesis or evaluation of such cyclic amine derivatives of this compound.
Applications in Chemical Biology and Advanced Research Methodologies
Development of Fluorogenic Probes for Specific Biomolecule Detection (e.g., Cysteine Sulfenic Acid)
6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a key starting material in the creation of fluorogenic probes designed to detect specific biomolecules within a complex cellular environment. A significant application is in the development of probes for cysteine sulfenic acid, a reactive oxygen species (ROS) modification of proteins that is integral to hydrogen peroxide (H₂O₂) signaling and oxidative stress. nih.gov The synthesis of these probes involves a multi-step process beginning with naphthalene-1-thiol to produce the this compound core. nih.gov This core is then further modified through hydrolysis, dimethylation, oxidation, amination, and condensation to create a C-nucleophile center, which is ultimately fluorinated to yield the final probe compounds. nih.gov
These reaction-based probes are designed to be "turn-on" fluorescent sensors. nih.gov In their initial state, they are non-fluorescent. However, upon reaction with the target biomolecule, such as cysteine sulfenic acid, they undergo a chemical transformation that results in a highly fluorescent product. researchgate.net This mechanism allows for the sensitive and specific detection of the target molecule against a low background signal.
Application in Live-Cell Imaging Studies of Redox-Dependent Processes
The probes synthesized from this compound exhibit properties that make them exceptionally well-suited for live-cell imaging. nih.gov Their excellent cell permeability allows them to readily cross the cell membrane and access intracellular compartments where redox-dependent processes occur. nih.govresearchgate.net Furthermore, their rapid reactivity and high selectivity for cysteine sulfenic acid enable the real-time visualization of changes in protein oxidation in living cells. nih.gov
These chemical tools have facilitated live-cell imaging studies to monitor the dynamic changes in cysteinyl oxidation, providing valuable insights into the cellular responses to oxidative stress and the role of H₂O₂ as a signaling molecule. nih.gov The ability to visualize these processes in real-time is crucial for understanding the complex regulatory networks that govern cellular function.
High-Throughput Screening Platforms for Modulators of Cellular Oxidation States
The fluorogenic nature of the probes derived from this compound has been harnessed to develop high-throughput screening (HTS) assays. nih.gov These assays are designed to measure S-sulfenation in cells and can be used to screen large libraries of compounds to identify modulators of cellular oxidation states. nih.gov
For instance, an HTS assay utilizing these probes was employed to screen a curated library of kinase inhibitors. nih.gov This screening revealed a positive correlation between the inhibition of certain kinase groups (TK, AGC, and CMGC), including the promising neurological disorder target GSK3, and an increase in S-sulfenation. nih.gov Such platforms are invaluable for drug discovery and for elucidating the mechanisms by which small molecules impact cellular redox signaling.
Utility as Chemical Tools in Redox Biology and Drug Pharmacology Research
The probes developed from this compound are powerful chemical tools that have found broad application in the fields of redox biology and drug pharmacology. nih.govnih.gov They provide a means to directly monitor a specific oxidative modification, cysteine sulfenic acid, which is implicated in a wide range of physiological and pathological processes. nih.gov
In redox biology, these tools help to unravel the intricate roles of reactive oxygen species in cell signaling and disease. nih.gov In drug pharmacology, they can be used to assess the impact of therapeutic agents on cellular redox states and to identify novel drug targets. nih.gov For example, proteomic mapping in cells treated with GSK3 inhibitors identified that S-sulfenation sites were localized to the regulatory cysteines of antioxidant enzymes, highlighting the ability of these inhibitors to modulate the cysteine sulfenome. nih.govnih.gov
Design Principles for Reaction-Based Fluorescent Probes
The design of the fluorogenic probes derived from this compound is based on key chemical principles. The core scaffold, a phenaline-1,3-dione, exists in a tautomeric equilibrium between a keto and an enol form. researchgate.net The reaction with the target molecule, cysteine sulfenic acid, involves the nucleophilic C-2 position of the probe and the electrophilic sulfur of the sulfenic acid. researchgate.net
This reaction shifts the equilibrium towards the keto form, which possesses fluorogenic potential. researchgate.net To enhance the speed and solubility of the probe, electron-withdrawing groups are strategically introduced into the molecule. researchgate.net This design strategy results in rapid, selective, and water-soluble reaction-based fluorescent probes. researchgate.net The development of such probes addresses a significant need for chemical tools that can report on cysteinyl oxidation in real-time within living cells. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Orbital Analysis and Electronic Structure Calculations for Scaffold Understanding
Molecular orbital (MO) theory and electronic structure calculations are fundamental to understanding the chemical behavior of 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one. The distribution and energies of the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key determinants of the molecule's reactivity and electronic properties.
Theoretical studies on related thiophene (B33073) derivatives indicate that the HOMO is typically a π-orbital with significant contributions from the sulfur atom and the fused aromatic rings, while the LUMO is a π*-orbital. mdpi.comnih.gov The presence of the electron-withdrawing bromine atom at the 6-position is expected to lower the energy of both the HOMO and LUMO, thereby influencing the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and the wavelength of maximum absorption in the UV-visible spectrum. mdpi.com Density Functional Theory (DFT) calculations are commonly employed to determine these orbital energies and visualize their spatial distribution. scispace.comscispace.com
Table 1: Predicted Frontier Molecular Orbital Properties of Thiophene Derivatives
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Thiophene Sulfonamide Derivative 1 | B3LYP/6-311G(d,p) | - | - | 4.65 |
| Thiophene Sulfonamide Derivative 2 | B3LYP/6-311G(d,p) | - | - | 4.38 |
| Thiophene Sulfonamide Derivative 3 | B3LYP/6-311G(d,p) | - | - | 4.65 |
Note: Data extracted from computational studies on related thiophene sulfonamide derivatives. The specific values for this compound would require dedicated calculations. mdpi.com
Reaction Mechanism Elucidation via Quantum Chemical Methods for Derived Compounds
Quantum chemical methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving derivatives of this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information provides a microscopic view of the reaction dynamics that is often difficult to obtain through experimental means alone.
For instance, in studying cycloaddition reactions or nucleophilic aromatic substitutions involving the naphtho[1,8-bc]thiophen-2-one core, DFT calculations can be used to compare the feasibility of different mechanistic proposals. nih.gov By calculating the Gibbs free energy of activation for each step, the most likely reaction pathway can be determined. These computational studies can also shed light on the role of catalysts, solvent effects, and the origins of stereoselectivity in reactions involving this scaffold.
Prediction of Spectroscopic Properties through Computational Models
Computational models can accurately predict various spectroscopic properties of this compound, aiding in its characterization and structural confirmation.
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of both ¹H and ¹³C nuclei. epstem.netnih.gov These theoretical predictions, when compared with experimental data, can help in the unambiguous assignment of spectral peaks, which can be particularly challenging for complex polycyclic aromatic systems. epstem.netnih.gov
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies using DFT. scispace.com These computed spectra can be used to assign the vibrational modes observed in experimental spectra, providing detailed information about the molecule's bonding and functional groups. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. researchgate.net
Table 2: Computationally Predicted Spectroscopic Data for a Related Bromo-Thiophene Compound
| Spectroscopic Data | Computational Method | Predicted Value |
| ¹H NMR Chemical Shifts | GIAO/B3LYP/6-311++G(d,p) | Varies per proton |
| ¹³C NMR Chemical Shifts | GIAO/B3LYP/6-311++G(d,p) | Varies per carbon |
| Major IR Frequencies | B3LYP/6-311++G(d,p) | Varies per mode |
Note: This table is illustrative and based on data for 3-Bromo-4-(2-pyridyl) thiophene. Specific predictions for this compound would require dedicated calculations. epstem.net
Conformational Analysis and Energetic Profiles of Key Intermediates
The study of the conformational preferences and energetic profiles of key reaction intermediates derived from this compound is crucial for understanding reaction outcomes. While the core naphtho[1,8-bc]thiophen-2-one scaffold is relatively rigid, substituents introduced during chemical transformations can have multiple possible spatial arrangements (conformers) with different energies.
Computational methods can be used to perform a systematic conformational search to identify the most stable conformers of reaction intermediates. By calculating the relative energies of these conformers, it is possible to predict the predominant species in a reaction mixture. This is particularly important in stereoselective reactions where the conformation of an intermediate can dictate the stereochemical outcome of the product. The principles of conformational analysis, often applied to systems like substituted cyclohexanes, can be extended to understand the steric and electronic effects that govern the geometry of intermediates in the reactions of polycyclic compounds. libretexts.orgutexas.edu
Future Directions and Emerging Research Avenues for 6 Bromo 2h Naphtho 1,8 Bc Thiophen 2 One Analogs
Development of Novel Derivatization Strategies for Enhanced Optical Properties and Reactivity
The future development of analogs based on the 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one core is intrinsically linked to the creation of novel derivatization strategies. The inherent optical properties of this scaffold, arising from its extended π-conjugated system, can be meticulously tuned. Research will likely focus on introducing electronically active substituents at various positions to modulate the absorption and emission wavelengths, fluorescence quantum yields, and photostability. rsc.org
Strategies may involve:
Cross-coupling Reactions: The bromine atom at the 6-position is a prime handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups. These modifications can extend the π-conjugation, leading to red-shifted absorption and emission profiles, a desirable trait for bioimaging applications.
Modulation of the Lactone/Thiolactone Moiety: Chemical manipulation of the thiophenone carbonyl group can significantly alter electronic properties. Conversion to the corresponding thione or derivatization to imino or methylene (B1212753) analogs can fine-tune the electron-accepting nature of this part of the molecule, impacting intramolecular charge transfer (ICT) characteristics.
Aggregation-Induced Emission (AIE): Inspired by advances in other fluorescent dyes, future work could involve designing analogs that exhibit AIE. rsc.org By attaching rotor-like substituents, researchers can create molecules that are non-emissive in solution but become highly fluorescent in an aggregated state or when bound to a target. This property is highly valuable for developing sensors and imaging agents that light up in specific environments.
These derivatization efforts will not only enhance optical properties but also introduce new reactive sites, enabling post-synthetic modifications and the construction of more complex molecular architectures.
Exploration of Alternative Reactivity Pathways for the Naphthothiophene Core
Beyond functionalizing existing positions, future research will delve into discovering and harnessing new reactivity pathways of the core naphthothiophene skeleton. This involves moving beyond traditional electrophilic aromatic substitution and leveraging modern synthetic methodologies.
Key emerging research avenues include:
C-H Bond Activation: Direct C-H functionalization has become a powerful tool for derivatizing aromatic systems in a more atom-economical fashion. mdpi.com Future studies will likely focus on developing transition-metal-catalyzed methods (e.g., using rhodium, palladium, or iridium) to selectively activate and functionalize the C-H bonds on the naphthalene (B1677914) portion of the molecule. nih.govanr.fr This would allow for the introduction of functional groups at positions that are difficult to access through classical methods, providing a direct route to novel isomers with distinct electronic and steric properties. nih.govresearchgate.net
Cycloaddition Reactions: The naphthothiophene core can be envisioned as a participant in various cycloaddition reactions to build more complex, multi-ring heterocyclic systems. numberanalytics.com For instance, [4+2] or [3+2] cycloadditions could be explored to fuse new rings onto the existing framework, dramatically altering the shape, size, and electronic landscape of the molecule. rsc.orgresearchgate.netyoutube.com Such reactions could yield novel scaffolds for evaluation in medicinal chemistry and materials science.
Ring-Opening and Rearrangement: Investigating the stability of the thiophenone ring under specific conditions (e.g., photochemical, thermal, or with specific reagents) could reveal novel ring-opening or rearrangement pathways. These transformations could provide access to completely new classes of sulfur-containing polycyclic compounds that are not accessible through direct synthesis.
These explorations into novel reactivity will significantly expand the chemical space accessible from the this compound starting material, providing a rich library of diverse structures for various applications.
Integration into Advanced Sensing Platforms and Bioimaging Technologies
The tunable fluorescence and rigid structure of this compound analogs make them highly promising candidates for sensing and imaging applications. Future work will focus on the rational design of derivatives that can act as specific and sensitive fluorescent probes. nih.gov
Potential integration strategies include:
Chemosensors for Ions and Small Molecules: By incorporating specific binding moieties (e.g., crown ethers for alkali metals, Schiff bases for transition metals), analogs can be designed to signal the presence of specific analytes through changes in their fluorescence (turn-on, turn-off, or ratiometric). nih.govrsc.org For example, a thiophene-containing probe has been successfully used to detect Cr3+. nih.gov The inherent sulfur atom in the naphthothiophene core could also be exploited for selective interactions with heavy metal ions like mercury (Hg2+). researchgate.net
Bioimaging Probes: Functionalized analogs with good cell permeability and low cytotoxicity could be developed as fluorescent probes for cellular imaging. mdpi.comrug.nl By attaching targeting ligands, these probes could be directed to specific organelles (e.g., mitochondria, lysosomes) or biomolecules. Two-photon fluorescence microscopy, which allows for deeper tissue imaging with less photodamage, is a particularly attractive area for the application of new naphthalene-based probes. researchgate.net
Environmental Monitoring: The sensitivity of fluorescent probes to their environment can be harnessed to detect pollutants. Analogs could be developed to sense changes in pH, polarity, or the presence of specific environmental contaminants in water or soil samples.
The development of these advanced probes will require an interdisciplinary approach, combining sophisticated organic synthesis with detailed photophysical characterization and biological evaluation.
Expanding the Scope of Mechanistic Biological and Material Science Applications
The ultimate goal of developing new analogs of this compound is to apply them to solve challenges in biology and materials science. The structural and electronic diversity generated through novel derivatization and reactivity studies will fuel this expansion.
Future applications are envisioned in:
Medicinal Chemistry: Thiophene (B33073) and naphthoquinone moieties are present in numerous biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer. nih.govresearchgate.netencyclopedia.pubnih.gov Future research will involve screening libraries of naphthothiophene analogs to identify new therapeutic leads. Mechanistic studies will be crucial to understand how these compounds interact with biological targets, such as enzymes or nucleic acids, and to establish structure-activity relationships (SAR) that can guide the design of more potent and selective drug candidates. researchgate.net
Organic Electronics: Polycyclic aromatic hydrocarbons and thiophene-based oligomers are fundamental building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The rigid, planar, and electron-rich nature of the naphthothiophene core suggests its potential as a novel building block for such materials. Future work will explore the synthesis of oligomers and polymers incorporating this unit and characterize their charge transport properties and performance in electronic devices.
Functional Dyes and Pigments: The high photostability and strong absorption/emission properties of certain analogs could lead to their use as advanced dyes and pigments. Applications could range from security inks to components in dye-sensitized solar cells or as stable colorants for advanced polymers.
By systematically exploring these avenues, the scientific community can transition this compound from a chemical curiosity to a versatile platform for creating high-value functional molecules.
Q & A
What are the most reliable synthetic routes for 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one, and how can reaction yields be optimized?
Level: Basic
Methodological Answer:
The compound can be synthesized via radical-mediated reactions involving carbon disulfide and 1,8-dehydronaphthalene intermediates. Key steps include:
- Radical addition : 1,8-Dehydronaphthalene reacts with sulfur-containing reagents (e.g., CS₂) to form diradical intermediates, which cyclize to yield the thiophenone core .
- Bromination : Electrophilic bromination at the 6-position is achieved using bromine or N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄).
Optimization : Use radical initiators (e.g., AIBN) and inert atmospheres to minimize side reactions. Purification via column chromatography with hexane/ethyl acetate gradients improves yield (typically 4–8% for similar thiophenones) .
How does this compound interact with mitochondrial targets like UQCRB, and what assays validate its anti-angiogenic activity?
Level: Advanced
Methodological Answer:
The brominated derivative HDNT (a structural analog) binds to the hydrophobic pocket of UQCRB, a mitochondrial Complex III subunit, suppressing mROS-induced hypoxic signaling . Key assays include:
- In vitro angiogenesis : Tube formation assays using HUVECs (human umbilical vein endothelial cells) under hypoxia.
- mROS measurement : Flow cytometry with MitoSOX Red dye to quantify mitochondrial superoxide levels.
- Hypoxia-inducible factor (HIF-1α) : Western blotting to assess downstream signaling suppression .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons appear as multiplets at δ 7.5–8.5 ppm, while the thiophenone carbonyl resonates near δ 180 ppm in ¹³C NMR .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z ~265 for C₁₁H₆BrOS).
- IR spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at ~560 cm⁻¹ .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Level: Advanced
Methodological Answer:
- Substituent modification : Introduce sulfonylamide or ethoxy groups at non-brominated positions to improve solubility and binding affinity (e.g., HDNT derivatives in ).
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with UQCRB’s hydrophobic residues .
- In silico screening : Prioritize derivatives with lower predicted IC₅₀ values using QSAR models .
What computational approaches predict the binding mode of this compound to biological targets?
Level: Advanced
Methodological Answer:
- Molecular docking : Simulate binding to UQCRB (PDB ID: 3CX5) using software like Schrödinger Suite. Focus on hydrophobic interactions with Phe230 and Val242 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- Free energy calculations : Use MM/GBSA to estimate binding affinities .
How can aqueous solubility and stability be improved for in vivo studies?
Level: Basic
Methodological Answer:
- Salt formation : Convert the free acid to sodium or potassium salts (e.g., HDNT derivatives in showed 5× higher solubility).
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes (β-CD increases solubility via host-guest interactions, as in ) .
What mechanistic insights link this compound to hypoxic signaling pathways?
Level: Advanced
Methodological Answer:
The compound inhibits mROS production in mitochondria, disrupting HIF-1α stabilization and VEGF expression. Validate via:
- siRNA knockdown : Silence UQCRB in cancer cells to confirm target specificity.
- Luciferase reporters : Hypoxia-responsive element (HRE)-driven luciferase assays in HeLa cells .
What are the key challenges in synthesizing brominated thiophenone derivatives?
Level: Basic
Methodological Answer:
- Low yields : Radical-mediated syntheses often yield <10% due to competing side reactions. Mitigate via high-dilution conditions and slow reagent addition .
- Purification : Use preparative HPLC with C18 columns to isolate isomers (e.g., naphtho[1,8-bc]thiophen-2-one vs. thietane byproducts) .
How is cytotoxicity assessed for derivatives of this compound?
Level: Basic
Methodological Answer:
- MTT assays : Test viability in normal (e.g., HEK293) and cancer (e.g., glioblastoma U87) cell lines.
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
What non-biological applications exist for this compound in materials science?
Level: Advanced
Methodological Answer:
- Organic semiconductors : Incorporate into π-conjugated polymers (e.g., PDPP-TT) for OLEDs. Characterize via cyclic voltammetry (HOMO/LUMO ~ -5.2/-3.4 eV) .
- Photocatalysts : Modify with TiO₂ nanoparticles for visible-light-driven reactions. Assess efficiency using methylene blue degradation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
